5-bromo-1H-indazole

Catalog No.
S668768
CAS No.
53857-57-1
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-indazole

CAS Number

53857-57-1

Product Name

5-bromo-1H-indazole

IUPAC Name

5-bromo-1H-indazole

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)

InChI Key

STVHMYNPQCLUNJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=NN2

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2

Potential for Pain Management:

5-Bromo-1H-indazole is an indazole derivative showing potential use in pain treatment. Research suggests it binds to the allosteric site of the enzyme gyrase, a DNA topoisomerase responsible for controlling DNA supercoiling. This binding disrupts ATP binding and inhibits DNA unwinding, leading to decreased DNA synthesis and cell division []. Additionally, 5-bromo-1H-indazole exhibits high binding affinity to the allosteric site of adenylate cyclase, an enzyme involved in signal transduction pathways. This interaction increases cAMP levels and contributes to antinociceptive (pain-relieving) effects [].

Exploration in Other Therapeutic Areas:

While research on 5-bromo-1H-indazole is ongoing, preliminary studies have explored its potential applications in various therapeutic areas beyond pain management. These include:

  • Cancer: Studies suggest 5-bromo-1H-indazole derivatives might possess antitumor activity, potentially through cell cycle arrest and induction of apoptosis (programmed cell death).
  • Neurodegenerative Diseases: Research indicates 5-bromo-1H-indazole derivatives might have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antimicrobial Activity: Some studies suggest 5-bromo-1H-indazole derivatives might exhibit antibacterial and antifungal properties, warranting further investigation.

5-Bromo-1H-indazole is a heterocyclic compound characterized by a bromine atom attached to the 5-position of the indazole ring system. Its molecular formula is C7H5BrN2C_7H_5BrN_2 with a molecular weight of approximately 197.03 g/mol. Indazoles are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets.

, including:

  • Suzuki Coupling: This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals. The compound can undergo cross-coupling with boronic acids to yield various substituted indazoles .
  • Bromination and Substitution Reactions: The presence of the bromine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 5-bromo-1H-indazole exhibits notable biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Compounds derived from 5-bromo-1H-indazole have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Several methods exist for synthesizing 5-bromo-1H-indazole:

  • Bromination of Indazole: Indazole can be brominated using bromine in glacial acetic acid, resulting in 5-bromo-1H-indazole with high yields .
  • Alkylation Reactions: The compound can also be synthesized through alkylation of indazole derivatives, followed by bromination.
  • Suzuki Cross-Coupling: Utilizing palladium catalysts, 5-bromo-1H-indazole can be coupled with various boronic acids to form more complex structures .

5-Bromo-1H-indazole has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Chemical Research: It is used as a building block in the synthesis of more complex organic molecules and materials.

Studies have shown that 5-bromo-1H-indazole interacts with multiple biological targets:

  • CYP Enzymes: It has been identified as an inhibitor of cytochrome P450 1A2, which may influence drug metabolism .
  • Receptor Binding: Research suggests potential interactions with various receptors, indicating its role in modulating signaling pathways relevant to disease mechanisms.

Several compounds share structural similarities with 5-bromo-1H-indazole, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-Bromo-1H-indazoleBromine at the 6-positionDifferent reactivity patterns due to bromine placement
5-Nitro-1H-indazoleNitro group at the 5-positionExhibits different biological activities
5-Chloro-1H-indazoleChlorine instead of bromineVaries in solubility and reactivity
5-Bromo-1H-indazole-3-carboxylic acidCarboxylic acid group at position 3Enhanced water solubility and potential bioactivity

These compounds highlight the versatility of indazole derivatives and their potential applications in medicinal chemistry.

The specific development of brominated indazole derivatives, including 5-bromo-1H-indazole, arose from the need to create more reactive intermediates capable of participating in modern synthetic methodologies. The biological and medicinal properties of indazoles prompted enormous research aimed at developing synthetic routes to these heterocycles, with halogenated variants becoming particularly valuable due to their enhanced reactivity profiles. The evolution of cross-coupling chemistry in the late twentieth century further amplified interest in brominated heterocycles, as these compounds proved exceptional substrates for palladium-catalyzed transformations.

Research into indazole derivatives has intensified significantly in recent decades, driven by their diverse pharmacological activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The systematic exploration of substituted indazoles has revealed that the positioning and nature of substituents dramatically influence both synthetic accessibility and biological activity, establishing 5-bromo-1H-indazole as a strategically important derivative within this chemical class.

Structural Features and Classification Within Indazole Derivatives

5-Bromo-1H-indazole possesses the molecular formula C₇H₅BrN₂ with a molecular weight of 197.03 atomic mass units. The compound features a bicyclic ring structure consisting of a pyrazole ring fused with a benzene ring, characteristic of all indazole derivatives. The strategic placement of the bromine atom at the 5-position of the indazole core significantly influences the compound's electronic properties and reactivity patterns.

The structural classification of 5-bromo-1H-indazole falls within the broader category of heterocyclic aromatic organic compounds, specifically as a halogenated indazole derivative. The compound exists primarily in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-indazole alternative. This tautomeric preference significantly impacts the compound's chemical behavior and synthetic applications.

Structural ParameterValue/Description
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.03 g/mol
Ring SystemBicyclic (pyrazole + benzene)
Substitution Pattern5-bromo substitution
Tautomeric Form1H-indazole (predominant)
Aromatic CharacterFully aromatic system

The electronic properties of 5-bromo-1H-indazole are influenced by the electron-withdrawing nature of the bromine substituent, which affects the compound's nucleophilicity and electrophilicity patterns. The bromine atom's position at the 5-carbon creates a site of enhanced reactivity that facilitates various synthetic transformations, particularly those involving metal-catalyzed cross-coupling reactions.

The amphoteric nature characteristic of indazole derivatives is retained in 5-bromo-1H-indazole, allowing the compound to be protonated to form an indazolium cation or deprotonated to generate an indazolate anion. This acid-base behavior contributes to the compound's versatility in different synthetic environments and reaction conditions.

Significance in Organometallic and Synthetic Chemistry

5-Bromo-1H-indazole demonstrates exceptional significance in organometallic chemistry, particularly as a substrate for palladium-catalyzed cross-coupling reactions. The compound's bromine atom serves as an excellent leaving group in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids. Research has demonstrated that 5-bromoindazoles bearing alkyl or acyl groups at either the N-1 or N-2 positions are suitable substrates for Suzuki cross-coupling reactions with pyrrole and thiophene boronic acids.

The synthetic utility of 5-bromo-1H-indazole extends beyond simple cross-coupling reactions to encompass a diverse array of chemical transformations. The compound can participate in substitution reactions, including nucleophilic substitution and electrophilic substitution, leading to the formation of substituted indazoles with varied functional group patterns. Additionally, the bromine atom enables participation in cross-coupling reactions such as Suzuki coupling and Stille coupling to form biaryl compounds, expanding the structural diversity accessible from this starting material.

Reaction TypeProductsCatalyst/ConditionsYield Range
Suzuki CouplingHeteroaryl indazolesPd(dppf)Cl₂/K₂CO₃30-98%
Nucleophilic SubstitutionSubstituted indazolesVarious nucleophilesVariable
Cyclization ReactionsFused heterocyclesVarious conditionsModerate-Good
Reduction ReactionsDebrominated productsNaBH₄ or H₂/catalystGood

The compound's significance in synthetic chemistry is further highlighted by its role as a building block for accessing complex heterocyclic architectures. Cyclization reactions involving 5-bromo-1H-indazole can form fused or bridged heterocyclic compounds, providing pathways to structurally diverse molecular frameworks. The brominated position also enables oxidation reactions to form corresponding indazole N-oxides or other oxidized derivatives, expanding the functional group transformations possible from this versatile starting material.

Recent developments in indazole-derived N-heterocyclic carbenes have identified 5-bromo-1H-indazole as a precursor for sterically-hindered carbene ligands, demonstrating its relevance in modern organometallic catalyst design. These applications highlight the compound's continued importance in advancing synthetic methodologies and catalyst development.

Nomenclature, Identification, and Registration Systems

The systematic nomenclature of 5-bromo-1H-indazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's full chemical name precisely describes its structural features: the "5-bromo" designation indicates the bromine substituent's position on the benzene ring portion of the indazole system, while "1H-indazole" specifies the tautomeric form and core heterocyclic structure.

The compound is registered under Chemical Abstracts Service number 53857-57-1, providing a unique identifier for database searches and regulatory documentation. This registration number facilitates accurate identification across different chemical databases and supplier catalogs, ensuring consistency in commercial and research applications.

Identification SystemIdentifier
Chemical Abstracts Service Number53857-57-1
European Community Number626-190-0
ChEMBL IdentifierCHEMBL16425
DSSTox Substance IdentifierDTXSID50354020
Nikkaji NumberJ1.536.246D
Wikidata IdentifierQ72457216

Alternative nomenclature systems may refer to the compound using slight variations in naming conventions, but the core structural description remains consistent across different sources. The compound's identification in various chemical databases utilizes standardized molecular descriptors, including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations, which provide computer-readable formats for structural information.

The registration and identification systems for 5-bromo-1H-indazole reflect its established position within the broader chemical literature and commercial availability. The compound's presence in multiple database systems indicates its recognized importance in synthetic chemistry and its accessibility for research and industrial applications. These standardized identification methods ensure accurate communication about the compound across different scientific and commercial contexts, facilitating its continued use in advancing heterocyclic chemistry research and applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.96361 g/mol

Monoisotopic Mass

195.96361 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.91%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromoindazole

Dates

Last modified: 08-15-2023

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